molecular formula C13H23NO5 B13547216 (R)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-hydroxypropanoic acid

(R)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-hydroxypropanoic acid

Cat. No.: B13547216
M. Wt: 273.33 g/mol
InChI Key: IUTLVUYHIRTMFA-SNVBAGLBSA-N
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Description

(3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid: is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Hydroxypropanoic Acid Moiety: This step involves the reaction of the piperidine derivative with a suitable hydroxypropanoic acid precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid for deprotection.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a deprotected amine.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmacologically active compound.

    Therapeutic Applications: Potential use in the treatment of various diseases due to its bioactive properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of other chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

  • Structural Features : The presence of both a tert-butoxycarbonyl group and a hydroxypropanoic acid moiety makes it unique.
  • Reactivity : Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
  • Applications : Its diverse applications in chemistry, biology, medicine, and industry set it apart from similar compounds.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

(3R)-3-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-6-4-9(5-7-14)10(15)8-11(16)17/h9-10,15H,4-8H2,1-3H3,(H,16,17)/t10-/m1/s1

InChI Key

IUTLVUYHIRTMFA-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](CC(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)O

Origin of Product

United States

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